molecular formula C18H14N2O3 B311062 N-{1-nitro-2-naphthyl}-4-methylbenzamide

N-{1-nitro-2-naphthyl}-4-methylbenzamide

Cat. No.: B311062
M. Wt: 306.3 g/mol
InChI Key: QFYVOGJHEHLLDS-UHFFFAOYSA-N
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Description

N-{1-nitro-2-naphthyl}-4-methylbenzamide is a benzamide derivative featuring a 4-methylbenzamide core linked to a 1-nitro-2-naphthyl substituent via an amide bond. The nitro group at the 1-position of the naphthyl ring introduces strong electron-withdrawing effects, while the 4-methyl group on the benzamide moiety contributes steric bulk and lipophilicity. While direct synthesis or characterization data for this compound are absent in the provided evidence, analogous benzamide derivatives (e.g., 4-methylbenzamide-based structures) have been extensively studied for their biological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

4-methyl-N-(1-nitronaphthalen-2-yl)benzamide

InChI

InChI=1S/C18H14N2O3/c1-12-6-8-14(9-7-12)18(21)19-16-11-10-13-4-2-3-5-15(13)17(16)20(22)23/h2-11H,1H3,(H,19,21)

InChI Key

QFYVOGJHEHLLDS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Substituents on Amide-Linked Group Key Properties
N-{1-nitro-2-naphthyl}-4-methylbenzamide 4-methyl 1-nitro-2-naphthyl Electron-deficient, high polarity
4-Bromo-N-(1-naphthyl)benzamide 4-bromo 1-naphthyl Halogenated, moderate electron-withdraw
N-(tert-butyl)-4-methylbenzamide 4-methyl tert-butyl Sterically bulky, lipophilic
N-(dibenzylcarbam-thioyl)-4-methylbenzamide 4-methyl dibenzylcarbam-thioyl Metal-coordinating, antimicrobial

The nitro group in this compound distinguishes it from halogenated analogs like 4-bromo-N-(1-naphthyl)benzamide (), which exhibit weaker electron-withdrawing effects.

Anticancer Potential

4-Methylbenzamide derivatives, such as those in , demonstrate kinase inhibitory activity against PDGFRα, Abl, and BRAF through ATP-competitive binding. The nitro group in this compound may enhance binding to kinases with polar active sites, though its larger substituent could reduce compatibility with sterically restricted pockets .

Antimicrobial Activity

N-(dibenzylcarbam-thioyl)-4-methylbenzamide () and its metal complexes show notable antifungal and antibacterial effects. The nitro group in the target compound may confer oxidative stress-mediated toxicity, akin to nitro-containing antibiotics, but its efficacy would depend on nitroreductase activation pathways .

Research Findings and Implications

  • Steric Effects : The 1-nitro-2-naphthyl group may limit binding to compact targets compared to smaller substituents like tert-butyl ().
  • Biological Compatibility : While nitro groups can improve target affinity, they may also increase metabolic instability or toxicity, as seen in nitroaromatic drug candidates .

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